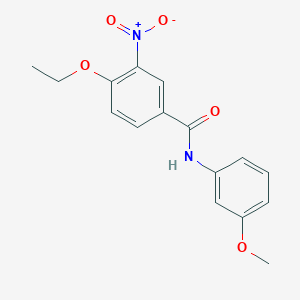
N-cyclohexyl-2-(4-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-morpholinyl)acetamide, also known as CX614, is a compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that are responsible for the fast synaptic transmission in the central nervous system. CX614 is a potent ampakine that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission in the central nervous system. N-cyclohexyl-2-(4-morpholinyl)acetamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in fast synaptic transmission. This results in the enhancement of synaptic transmission and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-morpholinyl)acetamide has been shown to enhance cognitive function, improve memory, and promote neuroplasticity in animal models and human studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-cyclohexyl-2-(4-morpholinyl)acetamide has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a potent and selective ampakine that has been extensively studied for its pharmacological properties. It has a long half-life and can be administered orally or intravenously. However, N-cyclohexyl-2-(4-morpholinyl)acetamide has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. It also has a low solubility in water, which can make it challenging to administer in some experimental settings.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-(4-morpholinyl)acetamide. One potential direction is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of the therapeutic potential of N-cyclohexyl-2-(4-morpholinyl)acetamide in other neurological disorders such as traumatic brain injury and multiple sclerosis. The development of novel delivery methods for N-cyclohexyl-2-(4-morpholinyl)acetamide, such as nanoparticles and liposomes, could also enhance its therapeutic potential. Finally, the investigation of the long-term effects of N-cyclohexyl-2-(4-morpholinyl)acetamide on cognitive function and neuroplasticity could provide valuable insights into its potential use as a cognitive enhancer.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(4-morpholinyl)acetamide involves the reaction of cyclohexylamine with 4-morpholinecarboxylic acid chloride, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-cyclohexyl-2-(4-morpholinyl)acetamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory, and promote neuroplasticity. N-cyclohexyl-2-(4-morpholinyl)acetamide has also been studied for its potential use in treating drug addiction and depression.
properties
IUPAC Name |
N-cyclohexyl-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIUAVTGFHUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(morpholin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)